molecular formula C6H11ClO5 B098906 6-Chloro-6-deoxygalactose CAS No. 18465-32-2

6-Chloro-6-deoxygalactose

Cat. No.: B098906
CAS No.: 18465-32-2
M. Wt: 198.6 g/mol
InChI Key: ZHVNVPHMOCWHHO-DPYQTVNSSA-N
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Description

6-Chloro-6-deoxygalactose is a chlorinated sugar derivative with the molecular formula C6H11ClO5 and a molecular weight of 198.6 g/mol. It is a derivative of galactose where the hydroxyl group at the sixth position is replaced by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxygalactose typically involves the chlorination of galactose. One common method is the reaction of galactose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-deoxygalactose undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl groups in the molecule can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form primary alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Products include 6-hydroxy-6-deoxygalactose, 6-amino-6-deoxygalactose, and 6-thio-6-deoxygalactose.

    Oxidation Reactions: Products include 6-chloro-6-deoxygalactonic acid and 6-chloro-6-deoxygalactaric acid.

    Reduction Reactions: Products include 6-chloro-6-deoxygalactitol.

Scientific Research Applications

6-Chloro-6-deoxygalactose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: It serves as a tool to study carbohydrate metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for various biochemical compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-6-deoxygalactose involves its interaction with specific molecular targets and pathways:

    Inhibition of Glucose Transport: It inhibits the transport of D-glucose into cells by competing with glucose for binding to glucose transporters.

    Enzyme Inhibition: It acts as a competitive inhibitor for enzymes involved in carbohydrate metabolism, such as uridine diphosphate-galactose 4-epimerase.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-6-deoxyglucose
  • 6-Chloro-6-deoxymannose
  • 6-Chloro-6-deoxyfructose
  • 6-Chloro-6-deoxyglucitol
  • (S)-α-Chlorohydrin

Uniqueness

6-Chloro-6-deoxygalactose is unique due to its specific structural configuration and its ability to inhibit glucose transport into the brain. This property makes it a valuable tool in neurobiological studies and potential therapeutic applications .

Properties

IUPAC Name

(2R,3S,4R,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNVPHMOCWHHO-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171605
Record name 6-Chloro-6-deoxygalactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18465-32-2
Record name 6-Chloro-6-deoxy-D-galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18465-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-6-deoxygalactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-6-deoxygalactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-6-deoxygalactose
Reactant of Route 2
6-Chloro-6-deoxygalactose
Reactant of Route 3
6-Chloro-6-deoxygalactose
Reactant of Route 4
6-Chloro-6-deoxygalactose
Reactant of Route 5
6-Chloro-6-deoxygalactose
Reactant of Route 6
6-Chloro-6-deoxygalactose

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